

A Comparative Guide to AIM2 and IFI16 DNA Sensors for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AIM2

Cat. No.: B1575211

[Get Quote](#)

For Immediate Publication

This guide provides a comprehensive comparison of the functional differences between the Absent in Melanoma 2 (**AIM2**) and Interferon-inducible protein 16 (IFI16) DNA sensors. Tailored for researchers, scientists, and drug development professionals, this document delves into their structural distinctions, signaling pathways, and functional outputs, supported by available experimental data.

Introduction

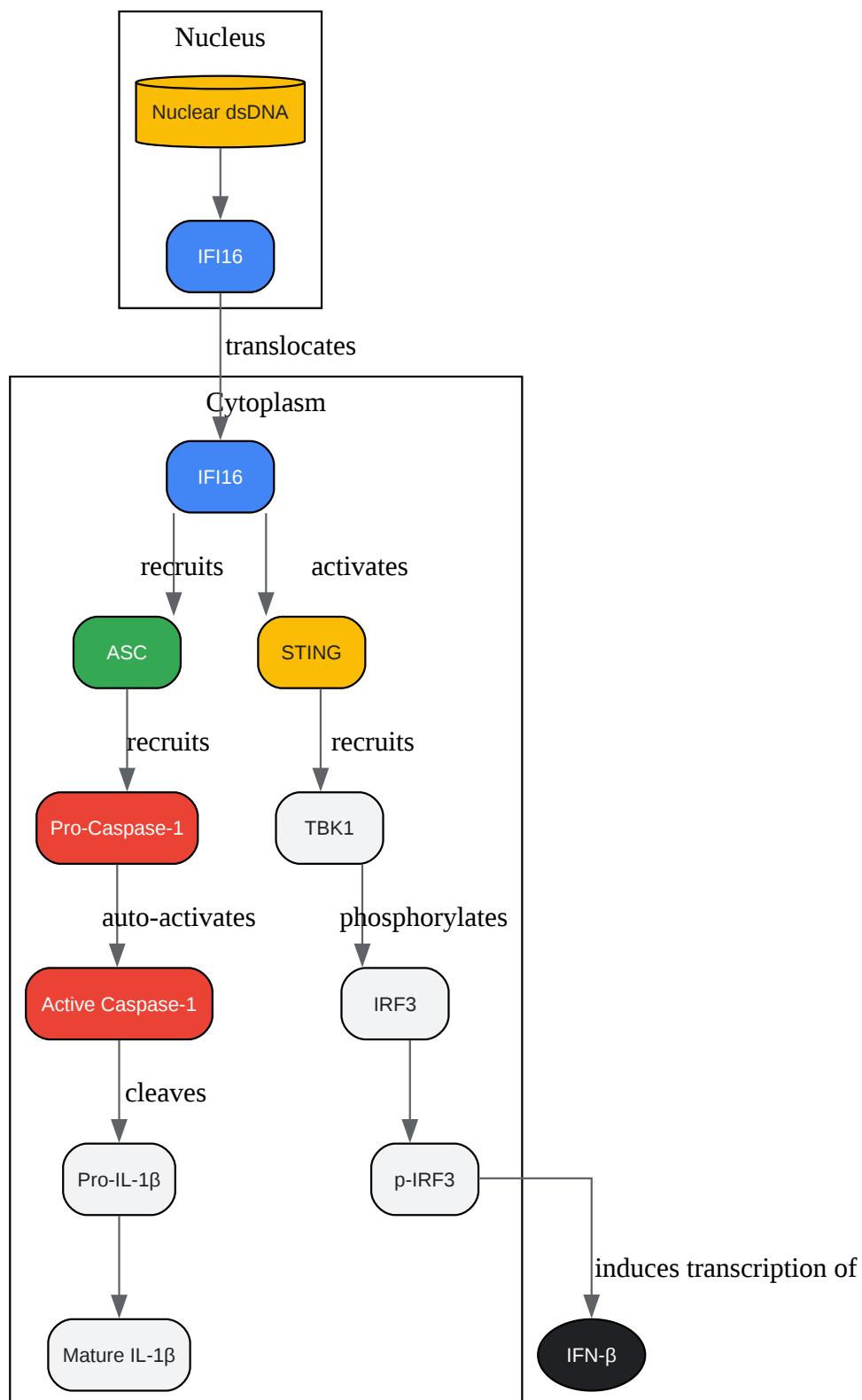
In the field of innate immunity, the detection of foreign or misplaced DNA is a critical first step in mounting a defense against pathogens and cellular damage. **AIM2** and IFI16 are two key pattern recognition receptors (PRRs) that belong to the **AIM2**-like receptor (ALR) family, also known as the PYHIN (Pyrin and HIN domain-containing) family. Both proteins are crucial for identifying double-stranded DNA (dsDNA) in mammalian cells, but they elicit distinct downstream signaling cascades, leading to different cellular outcomes. Understanding these differences is paramount for targeting these pathways in various pathological conditions, including infectious diseases, autoimmune disorders, and cancer.

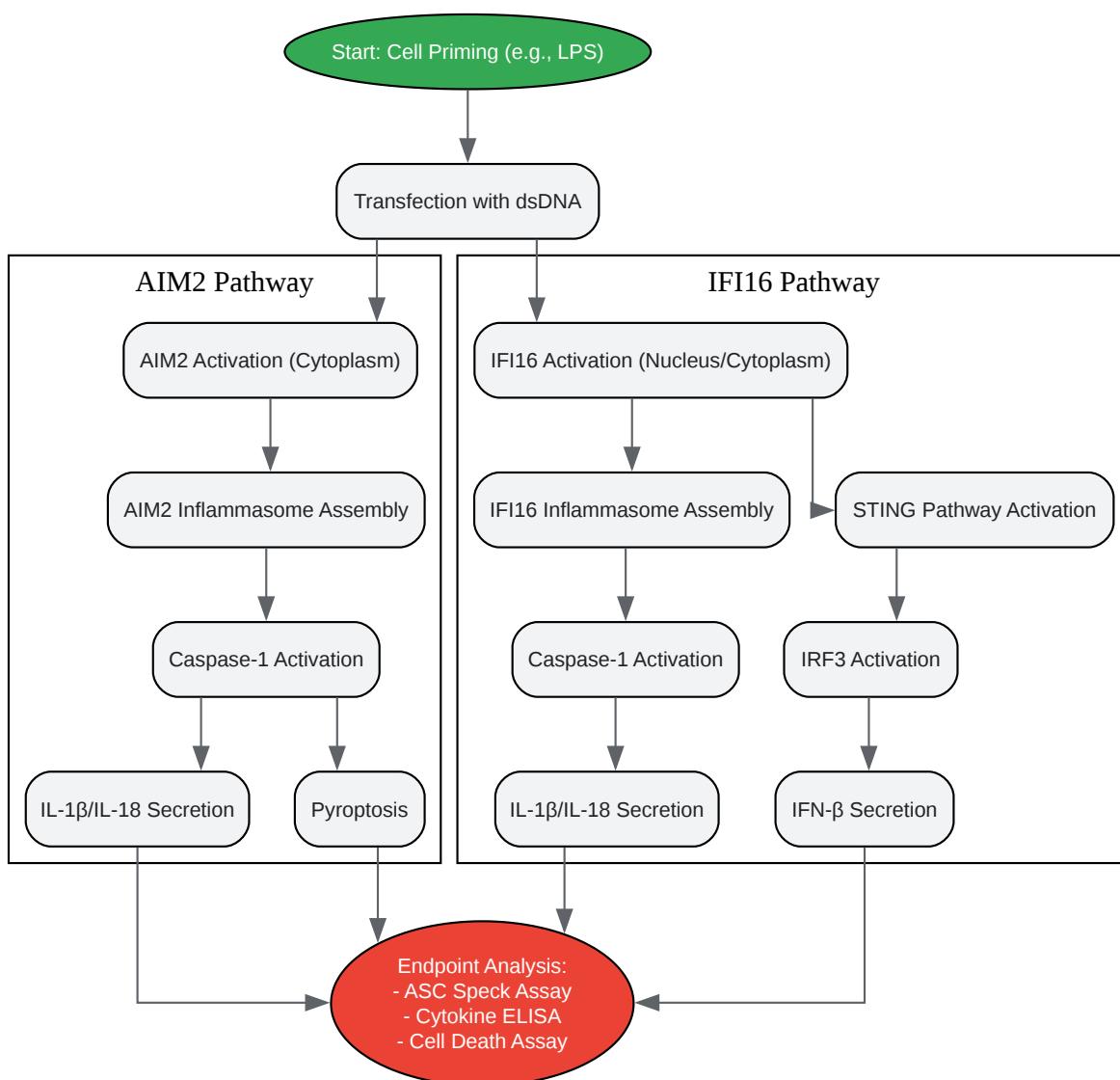
Structural and Functional Comparison

AIM2 and IFI16 share a common ancestry, reflected in their domain architecture, yet subtle variations underpin their divergent functions. Both possess a C-terminal HIN-200 domain

responsible for DNA binding and an N-terminal Pyrin (PYD) domain that facilitates downstream signaling through homotypic protein-protein interactions.

Feature	AIM2 (Absent in Melanoma 2)	IFI16 (Interferon-inducible protein 16)
Domain Structure	Single HIN-200 domain, one PYD domain. [1] [2]	Two HIN-200 domains (HIN-A and HIN-B), one PYD domain. [3]
Subcellular Localization	Predominantly cytoplasmic. [4] [5]	Primarily nuclear, but can translocate to the cytoplasm upon stimulation. [6] [7]
DNA Binding Affinity	The HIN domain of AIM2 exhibits a higher binding affinity for dsDNA compared to the IFI16 HINb domain. [1]	The tandem HIN-A and HIN-B domains cooperate to bind dsDNA. [3]
Ligand Recognition	Binds to dsDNA in a sequence-independent manner, with a minimal length requirement of approximately 80 base pairs. [4]	Recognizes dsDNA in a sequence-independent manner. It has been shown to bind viral DNA in the nucleus. [5]
Primary Signaling Pathway	Inflammasome activation. [4] [8]	Can activate both the inflammasome and the STING-TBK1-IRF3 pathway. [1] [4] [8]
Downstream Effector	Caspase-1 activation. [4]	Caspase-1 activation (inflammasome) and IRF3 phosphorylation (STING pathway). [1] [4]
Primary Cytokine Output	Pro-inflammatory cytokines IL-1 β and IL-18. [4] [8]	Pro-inflammatory cytokines IL-1 β and IL-18, and Type I interferons (IFN- β). [1] [4] [8]
Cellular Outcome	Pyroptosis (inflammatory cell death). [4]	Pyroptosis and antiviral interferon response. [1] [4]


Signaling Pathways


The differential localization and structural nuances of **AIM2** and IFI16 dictate their engagement with distinct signaling pathways.

AIM2 Signaling Pathway

Upon binding to cytosolic dsDNA, **AIM2** oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via PYD-PYD interactions. This leads to the formation of a large protein complex known as the **AIM2** inflammasome. The ASC within this complex then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 subsequently cleaves pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secreted forms, and triggers a lytic, inflammatory form of cell death called pyroptosis through the cleavage of Gasdermin D.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Differential Roles for the Interferon-inducible IFI16 and AIM2 Innate Immune Sensors for Cytosolic DNA in Cellular Senescence of Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Differential roles for the interferon-inducible IFI16 and AIM2 innate immune sensors for cytosolic DNA in cellular senescence of human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of AIM2 inflammasome activation by a novel transcript isoform of IFI16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to AIM2 and IFI16 DNA Sensors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1575211#functional-differences-between-aim2-and-ifi16-dna-sensors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com